3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Description
The compound 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS: 477712-64-4) is a pyrazole derivative with a molecular formula of C₂₃H₁₈ClFN₂O₃S and a molecular weight of 456.92 g/mol . Its structure features:
- A pyrazole core substituted at the 1-position with a 4-methylphenylsulfonyl group (electron-withdrawing, enhancing stability and binding affinity).
- A 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl group at the 3-position, introducing halogenated and aromatic moieties that influence lipophilicity and bioactivity .
The compound is available in >90% purity for research use and is industrially produced as an intermediate in organic synthesis .
Properties
IUPAC Name |
3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-16-8-10-19(11-9-16)31(28,29)27-13-12-23(26-27)17-4-2-5-18(14-17)30-15-20-21(24)6-3-7-22(20)25/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDWVSKMBRVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS No. 477711-01-6) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Molecular Characteristics
- Molecular Formula : C24H18ClFN2O3
- Molecular Weight : 436.86 g/mol
- Structure : The compound features a pyrazole core substituted with a chlorofluorobenzyl ether and a methylphenyl sulfonyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.
- Mechanism of Action : Pyrazole derivatives often act by inhibiting key enzymes involved in cancer progression, such as cyclooxygenases (COX) and various kinases.
- Case Study : A study reported that certain pyrazole compounds exhibited significant antiproliferative activity against human cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Inhibition of COX Enzymes : Compounds like celecoxib (a COX-2 inhibitor) serve as a reference point for the anti-inflammatory activity of similar structures.
- Research Findings : Experimental models have shown that pyrazole derivatives can reduce inflammation markers in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Emerging research indicates that certain pyrazole derivatives possess antimicrobial properties:
- Antibacterial Studies : Some studies have demonstrated effectiveness against resistant strains of bacteria, including MRSA.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Data Summary
Comparison with Similar Compounds
Pyrazoline Derivatives (Dihydro-1H-pyrazoles)
Example Compounds :
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (CAS: Not specified)
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Key Differences :
Trifluoromethyl-Substituted Pyrazoles
Example Compound : 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole
| Property | Target Compound | Trifluoromethyl Analog |
|---|---|---|
| 1-Position Group | 4-Methylphenylsulfonyl | 4-(Trifluoromethyl)benzyl |
| Electron Effects | Strongly electron-withdrawing (sulfonyl) | Moderately electron-withdrawing (CF₃) |
| Lipophilicity (LogP) | Higher (due to Cl/F/SO₂) | Lower (CF₃ less lipophilic) |
Key Differences :
Simple Fluorophenyl Pyrazoles
Example Compound : 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (CAS: 1Z6)
Key Differences :
Sulfonamide-Containing Heterocycles
Example Compound : 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole
Key Differences :
- The polycyclic system in the thiazolo-pyrrolo-pyrrole may enhance binding to planar enzyme active sites, whereas the pyrazole’s monocyclic structure offers synthetic simplicity .
Research Findings and Implications
- Pharmacological Potential: The target compound’s sulfonyl group and halogenated benzyloxy moiety suggest utility in kinase inhibition or antimicrobial applications, though specific studies are lacking .
- Synthetic Challenges : Introducing the 2-chloro-6-fluorobenzyloxy group requires precise ortho-substitution control, differing from simpler pyrazoline syntheses (e.g., hydrazine condensations in ) .
- Safety Profile : GHS data indicate handling precautions for halogenated pyrazoles, similar to other aryl halides .
Q & A
Q. What are the recommended synthetic routes for 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Intermediate preparation : Start with the synthesis of the 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl moiety through nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and 3-hydroxyphenylboronic acid under Suzuki coupling conditions (catalyst: Pd(PPh₃)₄, base: Na₂CO₃, solvent: DME/H₂O) .
Pyrazole ring formation : Use a cyclocondensation reaction between the intermediate and a sulfonyl hydrazine derivative (e.g., 4-methylphenylsulfonyl hydrazine) in ethanol under reflux (72 hours, 80°C) .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of phenylboronic acid to benzyl chloride) and catalyst loading (5 mol% Pd) to improve yields (>70%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the sulfonyl group (δ 3.1–3.3 ppm for methyl protons in H NMR; δ 125–130 ppm for sulfonyl carbons in C NMR) and fluorobenzyl ether linkage (δ 5.2–5.5 ppm for -OCH₂-) .
- X-ray crystallography : Resolve the crystal structure to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the sulfonyl oxygen and pyrazole N-H) .
- Mass spectrometry : Validate molecular weight (expected [M+H]⁺: ~485.8 Da) using ESI-MS .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (48-hour exposure, 10–100 µM concentration range) .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (37°C, 24 hours) using HPLC quantification .
Advanced Research Questions
Q. How can computational modeling elucidate the binding mechanism of this compound with its putative targets?
Methodological Answer:
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR PDB: 1M17). Focus on the sulfonyl group’s role in hydrogen bonding with Lys721 and the fluorobenzyl moiety’s hydrophobic packing in the ATP-binding pocket .
MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) for affinity prediction .
SAR analysis : Compare with analogs (e.g., 3-fluorobenzyl vs. 2-chloro-6-fluorobenzyl derivatives) to identify critical substituents for activity .
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?
Methodological Answer:
Metabolic stability : Test hepatic microsomal stability (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the pyrazole ring) .
Formulation optimization : Encapsulate in PEGylated liposomes or use cyclodextrin complexes to enhance bioavailability .
Off-target profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler™) to rule out non-specific binding .
Q. What strategies can resolve low yields during the final cyclocondensation step?
Methodological Answer:
Catalyst screening : Replace traditional acids (e.g., HCl) with Lewis acids (e.g., ZnCl₂, 10 mol%) to accelerate ring closure .
Solvent optimization : Switch from ethanol to DMF or toluene to improve solubility of intermediates .
Microwave-assisted synthesis : Reduce reaction time from 72 hours to 2 hours (150°C, 300 W) while maintaining yields (~65%) .
Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
ROS detection : Use DCFH-DA probes in H₂O₂-stimulated RAW 264.7 macrophages (flow cytometry analysis) .
Enzymatic assays : Measure SOD and CAT activity in treated cells (commercial kits, e.g., Cayman Chemical) .
Gene expression : Perform qRT-PCR for Nrf2 and HO-1 to confirm pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
